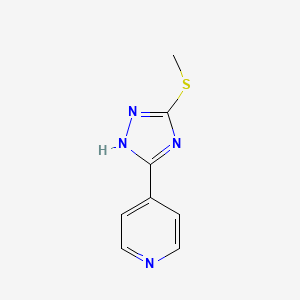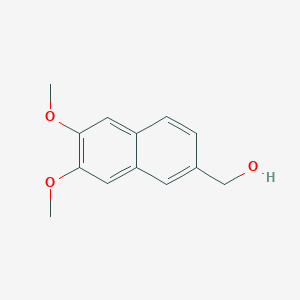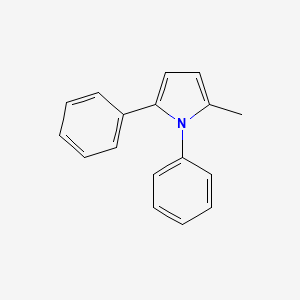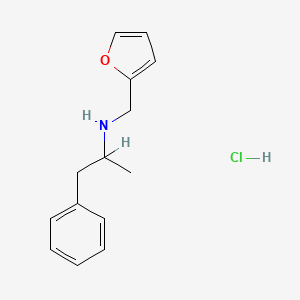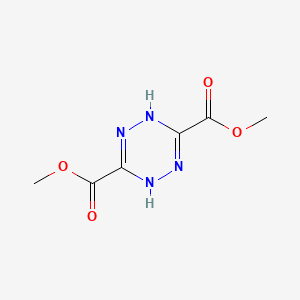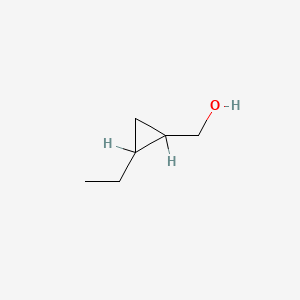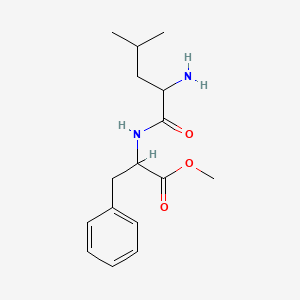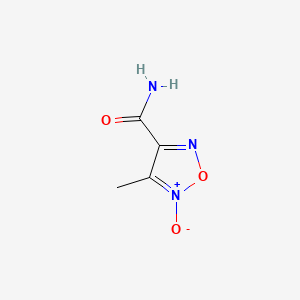
苯酚,2-(1,1,3,3-四甲基丁基)-
描述
Phenol, 2-(1,1,3,3-tetramethylbutyl)-, also known as 2,2 -Methylenebis 6- (2H-benzotriazol-2-yl)-4- (1,1,3,3-tetramethylbutyl)phenol, is a benzotriazole based additive that is used as an ultraviolet absorber (UVA). It reduces degradation of the polymeric material by absorbing the UV radiation and converting it to thermal heat .
Molecular Structure Analysis
The molecular formula of Phenol, 2-(1,1,3,3-tetramethylbutyl)- is C41H50N6O2. The molecular weight is 658.87 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reaction thermochemistry data for Phenol, 2-(1,1,3,3-tetramethylbutyl)- is available from NIST Standard Reference Database. The enthalpy of reaction at standard conditions is -14.2 ± 1.6 kJ/mol .Physical And Chemical Properties Analysis
Phenol, 2-(1,1,3,3-tetramethylbutyl)- has a molecular weight of 220.3505 . It has a boiling point of 402.6±35.0 °C and a density of 0.982±0.06 g/cm3 .科学研究应用
毛细管电泳应用
一项研究讨论了使用 2-甲基间苯二酚 (TESMR) 的水溶性四乙基磺酸盐衍生物作为毛细管电泳中的添加剂,展示了它与苯酚衍生物的相互作用及其对分离过程的影响。该研究重点介绍了 TESMR 与其他带电添加剂(如磺基丁基醚-β-环糊精 (SBE-β-CD))相比的选择性分离能力,为提高毛细管电泳效率和选择性提供了见解 (Britz-McKibbin 和 Chen,1998 年)。
化学合成
另一条研究途径探索了通过涉及乙基 2-甲基-2,3-丁二烯酸酯和 N-甲苯磺酰亚胺的环化反应合成高度官能化的四氢吡啶。该研究展示了苯酚衍生物在有机合成中的应用,导致在制药和材料科学中具有潜在应用的产品 (Zhu、Lan 和 Kwon,2003 年)。
环境和生物学研究
在环境科学中,研究重点关注苯酚和增塑剂对芳烃受体 (AhR) 和雄激素受体 (AR) 等受体的影响。本研究评估了双酚 A (BPA) 等各种化合物与这些受体的相互作用,强调了了解化学相互作用对于环境健康风险评估的重要性 (Krüger、Long 和 Bonefeld‐Jørgensen,2008 年)。
合成用于生物学研究的明确异构体
合成特定的壬基苯酚异构体用于生物学和环境研究,这是了解环境污染物异构体特异性行为的关键一步。这项工作通过提供合成异构体进行详细分析,为理解它们的的环境归宿和生物影响做出了贡献 (Boehme 等人,2010 年)。
属性
IUPAC Name |
2-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXWOBXNYNULJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042271 | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |
CAS RN |
3884-95-5, 27193-28-8 | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Octylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,1,3,3-tetramethylbutyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-OCTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: tert-Octylphenol (OP) primarily interacts with estrogen receptors (ERs), specifically ERα and ERβ. [, , ] This interaction can lead to a variety of downstream effects, including:
- Estrogenic activity: OP can mimic the effects of estrogen in the body, albeit with much lower potency than natural estrogens. [, , ] This can lead to alterations in reproductive development and function.
- Disruption of hormone signaling: OP can interfere with the normal signaling pathways of hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin. [] This disruption can have significant impacts on reproductive health and behavior.
- Developmental toxicity: Studies in zebrafish have shown that OP exposure during embryonic development can lead to cardiovascular defects, including pericardial edema and irregular heart development. []
- Neurodevelopmental toxicity: Perinatal exposure to OP in mice has been linked to decreased neuronal progenitor proliferation and increased apoptosis, resulting in cognitive and behavioral deficits in offspring. []
A:
ANone: The provided research focuses on OP's environmental and toxicological profile. There is no information regarding catalytic properties or applications.
A: Molecular docking simulations have been employed to investigate the binding interactions of OP with androgen receptors (AR) and progesterone receptors (PR). [] These studies revealed that OP can bind to both receptors, suggesting a potential mechanism for its endocrine-disrupting effects.
A: The presence and position of the hydroxyl group on the phenol ring are crucial for OP's estrogenic activity. [] Studies comparing OP with other alkylphenols, such as 4-nonylphenol, have shown that differences in the alkyl chain length can also affect their potency and selectivity for ER subtypes. [, ]
A: According to the Substance Data Sheet, OP is classified as "dangerous to the environment" under EU Directive 67/548/EEC. [] This classification indicates the need for responsible handling, use, and disposal to minimize environmental risks.
A: Studies in rats have shown that OP is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.3 hours. [] Gender differences in OP metabolism have been observed, with faster metabolism in male rats. [] OP has been detected in various tissues, including reproductive organs, suggesting its potential for direct endocrine-like effects. []
ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to OP.
ANone: OP has been shown to have various toxic effects, including:
- Endocrine disruption: OP can bind to estrogen receptors, potentially interfering with normal hormonal signaling and contributing to reproductive and developmental issues. [, , ]
- Developmental toxicity: Exposure to OP during embryonic development has been linked to cardiovascular defects in zebrafish. []
- Neurotoxicity: Perinatal OP exposure in mice has been associated with impaired brain development and behavioral abnormalities. []
ANone: The provided research does not discuss drug delivery or targeting strategies for OP. As an environmental contaminant, the focus is on understanding and mitigating its exposure and effects.
A: While specific biomarkers for OP exposure are not discussed, researchers have investigated changes in gene expression, hormone levels, and reproductive organ morphology as indicators of OP's endocrine-disrupting effects. [, , ]
ANone: Several analytical techniques are employed to detect and quantify OP in environmental samples and biological matrices:
- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity for OP analysis, especially after derivatization to enhance volatility. [, ]
- High-performance liquid chromatography (HPLC): This versatile technique can separate and quantify OP in various matrices, including water, sediment, and biological samples. [, ]
- Micellar electrokinetic chromatography (MEKC): This technique offers a rapid and efficient method for separating and determining OP in water samples. []
- Enzyme-linked immunosorbent assay (ELISA): While not directly measuring OP, ELISA has been used to detect antibodies against Corynebacterium equi in foals, with OP playing a role in the antigen preparation. []
ANone: OP is a persistent environmental contaminant that raises concerns about its ecological impact:
- Endocrine disruption in wildlife: OP's estrogenic activity can disrupt the endocrine systems of aquatic organisms, leading to feminization of males and reproductive problems. [, ]
- Persistence and bioaccumulation: OP can persist in the environment and bioaccumulate in organisms, potentially leading to long-term exposure and adverse effects. [, ]
- Biodegradation: While OP can be biodegraded by certain microorganisms, this process can be slow and dependent on environmental conditions. [, ]
A: OP has limited water solubility, with reported values ranging from 5 to 12.6 mg/L at different temperatures. [] This low solubility influences its behavior in aquatic environments and its bioavailability to organisms.
ANone: Validation studies for OP analytical methods typically involve assessing:
- Linearity: Ensuring a linear relationship between the instrument response and analyte concentration over a specified range. [, ]
- Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery experiments. [, ]
- Precision: Evaluating the reproducibility of measurements, typically expressed as the coefficient of variation. [, ]
- Specificity: Ensuring the method can distinguish OP from other compounds in the sample matrix. [, ]
ANone: Finding safer alternatives to OP is an active area of research. Potential substitutes include:
- Alkylphenol ethoxylate (APEO)-free surfactants: These surfactants offer similar cleaning properties without the endocrine-disrupting potential of APEOs and their degradation products like OP. []
- Bio-based surfactants: Surfactants derived from renewable resources, such as plant oils and sugars, offer a more sustainable and potentially less toxic alternative to OP. []
ANone: Effective waste management strategies for OP include:
- Source reduction: Minimizing the use of OP-containing products and promoting the use of safer alternatives can help reduce its release into the environment. []
- Wastewater treatment: Advanced wastewater treatment technologies, such as ozonation and activated carbon filtration, can remove OP from wastewater before it enters the environment. []
- Bioremediation: Utilizing microorganisms capable of degrading OP can be an effective strategy for remediating contaminated soil and water. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



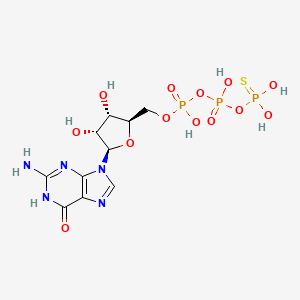
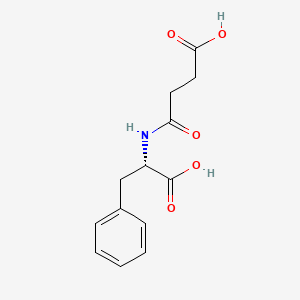
![Oxazolidine, 3-acetyl-2-[2-(acetyloxy)phenyl]-](/img/structure/B1655512.png)


